4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol 4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol
Brand Name: Vulcanchem
CAS No.: 1322212-99-6
VCID: VC4497915
InChI: InChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10-
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

CAS No.: 1322212-99-6

Cat. No.: VC4497915

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol - 1322212-99-6

Specification

CAS No. 1322212-99-6
Molecular Formula C17H15N3O2S
Molecular Weight 325.39
IUPAC Name 4-[(Z)-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
Standard InChI InChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10-
Standard InChI Key TWUOEBNIQNIVFW-ZDLGFXPLSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The compound is synthesized via a one-pot, two-step protocol involving:

  • Condensation: 4-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (glacial acetic acid) to form a thiosemicarbazone intermediate .

  • Cyclization: The intermediate undergoes cyclization with phenacyl bromide, yielding the thiazole ring system . Optimized conditions include refluxing in ethanol for 5–7 hours, achieving yields of 70–80% .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3329 cm⁻¹ (–OH and –NH stretching), 1535 cm⁻¹ (C=N azomethine), and 1492 cm⁻¹ (C=N thiazole) confirm functional groups .

  • ¹H NMR (DMSO-d₆): Signals include δ 3.79 ppm (singlet, –OCH₃), δ 6.96–8.26 ppm (aromatic protons), and δ 12.43 ppm (singlet, –NH) .

  • Mass Spectrometry: A molecular ion peak at m/z 355.29 (M+1) validates the molecular formula .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₂S
Molecular Weight325.39 g/mol
SolubilityLimited data; insoluble in water, soluble in DMSO/DMF
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (–OH and –NH)
Hydrogen Bond Acceptors5 (N, O, S)

The compound’s amphiphilic nature arises from its phenolic –OH group and hydrophobic aryl rings, influencing its bioavailability and membrane permeability .

Biological Activity and Applications

Anticancer Activity

Benzylidenehydrazinyl-thiazoles inhibit human dihydroorotate dehydrogenase (hDHODH), a target in autoimmune diseases and cancer . Co-crystallization studies reveal:

  • The thiazole ring occupies the ubiquinone-binding pocket, forming hydrogen bonds with Ala55 and Arg136 .

  • The 4-methoxyphenyl group participates in π-π stacking with Phe62 and Leu46, stabilizing the inhibitor-enzyme complex .

Structure-Activity Relationship (SAR)

  • Thiazole Core: Essential for electronic interactions with biological targets. Substitution at the 4-position (e.g., methoxyphenyl) improves lipophilicity and target affinity .

  • Hydrazone Linkage: The Z,E-configuration optimizes spatial orientation for hydrogen bonding with residues like Gln47 .

  • Phenolic –OH Group: Enhances solubility and mediates interactions with polar amino acids (e.g., Ser215) .

Computational and QSAR Insights

  • Molecular Docking: Predicts a binding affinity of –9.3 kcal/mol for PfTrxR, superior to quinine (–7.2 kcal/mol) .

  • ADMET Profile:

    • Absorption: High intestinal permeability (Caco-2 Papp >5 × 10⁻⁶ cm/s) .

    • Toxicity: Low hepatotoxicity risk (AMES test negative) .

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